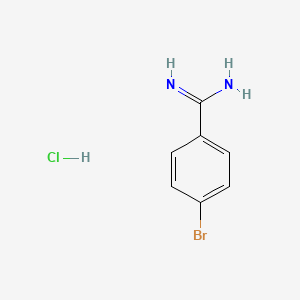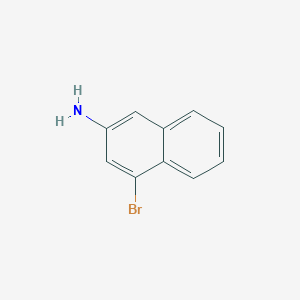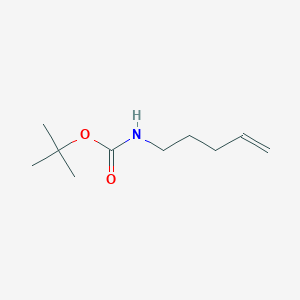
4-溴苯甲脒盐酸盐
概述
描述
4-Bromobenzamidine hydrochloride is a chemical compound with the molecular formula C7H8BrClN2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported . Another synthesis method involves the one-pot condensation of benzoic acids and amines in the presence of a green reusable and highly efficient catalyst (diatomite earth@IL/ZrCl 4) under ultrasound irradiation .Molecular Structure Analysis
The molecular structure of 4-Bromobenzamidine hydrochloride is represented by the formula C7H8BrClN2 . The compound has a molecular weight of 235.51 g/mol .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4-Bromobenzamidine hydrochloride .Physical And Chemical Properties Analysis
4-Bromobenzamidine hydrochloride is a solid at 20 degrees Celsius . It has a melting point of 265 °C and is soluble in methanol .科学研究应用
生物化学研究
4-溴苯甲脒盐酸盐在生物化学研究中用作构建块,用于合成更复杂的生物化学化合物。 它与各种生物化学物质的反应性使其成为研究酶抑制和受体结合的宝贵试剂,有助于了解生化途径和分子相互作用 .
药理学
在药理学研究中,4-溴苯甲脒盐酸盐用作潜在治疗剂的先导化合物。 它的结构性质允许创建具有针对各种疾病的潜在活性的新型化合物,从而帮助药物发现和药物化学工作 .
化学合成
该化合物是有机合成中的关键中间体,特别是在构建杂环化合物中。 它的溴原子是良好的离去基团,可以被其他亲核试剂取代,从而允许合成各种化学实体 .
分子生物学
在分子生物学中,4-溴苯甲脒盐酸盐用于样品和试剂的制备。 它可以是 DNA 提取和纯化方案的一部分,在其中它有助于沉淀核酸和蛋白质 .
分析化学
分析化学家使用 4-溴苯甲脒盐酸盐作为色谱法和分光光度法中的标准或参考化合物。 它明确的特性有助于仪器的校准和分析方法的验证 .
环境科学
环境科学研究使用 4-溴苯甲脒盐酸盐来研究其降解和环境归宿。 了解其分解产物以及与环境因素的相互作用对于评估其对生态系统的影响至关重要 .
工业应用
在工业环境中,4-溴苯甲脒盐酸盐用于合成大量药物和中间体。 它在制药业大规模生产药物中的作用突出了其在制药行业的重要性 .
作用机制
Target of Action
It is structurally similar to benzamidine, which is known to interact with several proteins such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and others
Mode of Action
Given its structural similarity to Benzamidine, it may interact with its targets in a similar manner . .
Biochemical Pathways
It’s important to note that the effects of a compound on biochemical pathways can be complex and multifaceted, often involving interactions with multiple targets and pathways .
Pharmacokinetics
The compound is soluble in methanol , which suggests it may have good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Bromobenzamidine hydrochloride, it is sensitive to light and should be stored in a dark place . It’s also hygroscopic, meaning it readily absorbs moisture from the environment . These factors could potentially affect the compound’s stability and efficacy.
安全和危害
4-Bromobenzamidine hydrochloride can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a locked up place .
生化分析
Biochemical Properties
4-Bromobenzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases . It interacts with enzymes such as trypsin and thrombin, forming stable complexes that inhibit their activity. This interaction is crucial for studying the mechanisms of enzyme inhibition and for developing therapeutic agents targeting proteases.
Cellular Effects
4-Bromobenzamidine hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting protease activity, which can alter cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of thrombin by 4-Bromobenzamidine hydrochloride can affect blood coagulation pathways, leading to changes in gene expression related to coagulation factors.
Molecular Mechanism
The molecular mechanism of 4-Bromobenzamidine hydrochloride involves its binding to the active site of serine proteases, forming a reversible complex that inhibits enzyme activity . This binding interaction prevents the protease from cleaving its substrate, thereby inhibiting its function. Additionally, 4-Bromobenzamidine hydrochloride can modulate gene expression by affecting transcription factors involved in protease regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromobenzamidine hydrochloride can change over time due to its stability and degradation . The compound is stable under dark and inert conditions at room temperature, but prolonged exposure to light or air can lead to degradation. Long-term studies have shown that 4-Bromobenzamidine hydrochloride can maintain its inhibitory effects on proteases for extended periods, although its efficacy may decrease over time.
Dosage Effects in Animal Models
The effects of 4-Bromobenzamidine hydrochloride vary with different dosages in animal models . At low doses, it effectively inhibits protease activity without causing significant adverse effects. At high doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where doses above a certain level result in a sharp increase in toxicity.
Metabolic Pathways
4-Bromobenzamidine hydrochloride is involved in metabolic pathways related to protease inhibition . It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and clearance from the body. The compound can also affect metabolic flux by altering the levels of metabolites involved in protease regulation.
Transport and Distribution
Within cells and tissues, 4-Bromobenzamidine hydrochloride is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its inhibitory effects on proteases. The compound’s distribution is influenced by its solubility and binding affinity to cellular components.
Subcellular Localization
4-Bromobenzamidine hydrochloride localizes to specific subcellular compartments, such as the cytoplasm and lysosomes . Its activity and function are influenced by its localization, as it can interact with proteases within these compartments. Targeting signals and post-translational modifications may direct 4-Bromobenzamidine hydrochloride to these specific locations, enhancing its inhibitory effects.
属性
IUPAC Name |
4-bromobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTHEBSPHHMJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970704 | |
| Record name | 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55368-42-8 | |
| Record name | 4-Bromobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromobenzamidine hydrochloride in the synthesis of 5-(4-alkylphenyl)-2-(4-cyanophenyl)-pyrimidines, and what makes it suitable for this application?
A1: 4-Bromobenzamidine hydrochloride (II) serves as a crucial building block in the synthesis of 5-(4-alkylphenyl)-2-(4-cyanophenyl)-pyrimidines, which are liquid crystals. The research paper outlines a multi-step synthetic pathway []. 4-Bromobenzamidine hydrochloride undergoes a cyclization reaction with 1-dimethylamino-3-dimethylimino-2-(4-n-hexylphenyl) propene perchlorate (I) in the presence of sodium methoxide. This reaction yields 5-(4-n-hexylphenyl)-2-(4-bromophenyl)pyrimidine (III). Subsequently, III reacts with cuprous cyanide to produce the target 5-(4-n-hexylphenyl)-2-(4-cyanophenyl)pyrimidine (IV).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)








